![molecular formula C14H12Cl3N3O4S B4067249 3,4-dichloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4067249.png)
3,4-dichloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide
Overview
Description
3,4-dichloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DCNB and is known for its ability to inhibit the activity of enzymes that play a critical role in various physiological processes.
Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of novel sulfonamide derivatives, including structures similar to 3,4-dichloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide, for their potential applications. These compounds have been synthesized and investigated through various spectroscopic techniques, including X-ray diffraction, FT-IR, 1H and 13C NMR. Studies highlight their antimicrobial activity, showcasing the utility of these compounds in the development of new antimicrobial agents (Demircioğlu et al., 2018).
Chemical Transformations and Scaffolds
Sulfonamides, including those with nitrobenzenesulfonyl chloride as a key intermediate, have been used in solid-phase synthesis for various chemical transformations. This has led to the production of diverse privileged scaffolds, emphasizing the role of these compounds in expanding the chemical space for potential therapeutic and material science applications (Fülöpová & Soural, 2015).
Antimicrobial and Antifungal Applications
The synthesized sulfonamide derivatives have shown significant antimicrobial and antifungal activities. These activities highlight their potential in addressing resistant microbial strains and developing new antimicrobial and antifungal agents. Research in this area has led to the identification of compounds with potent activities against various microbial and fungal pathogens (Gupta & Halve, 2015).
Anticancer Activity
Studies have also delved into the anticancer potential of sulfonamide derivatives. These compounds have been evaluated against various cancer cell lines, showing promising results in inhibiting cancer cell proliferation. This suggests the utility of such compounds in developing novel anticancer therapies (Cumaoğlu et al., 2015).
Catalytic Applications
Research into the catalytic applications of sulfonamide compounds, including the reduction of nitrobenzenes, has been explored. These studies have shown that sulfonamide derivatives can act as effective catalysts in various chemical reactions, offering environmentally friendly and efficient methodologies for chemical synthesis (Dayan et al., 2019).
properties
IUPAC Name |
3,4-dichloro-N-[2-(4-chloro-2-nitroanilino)ethyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3N3O4S/c15-9-1-4-13(14(7-9)20(21)22)18-5-6-19-25(23,24)10-2-3-11(16)12(17)8-10/h1-4,7-8,18-19H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYUBVFHAQURGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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